molecular formula C20H14FN5 B4293984 (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B4293984
M. Wt: 343.4 g/mol
InChI Key: VKFNKSVMQQGUMN-NTEUORMPSA-N
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Description

(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound that features a combination of pyrazole, benzimidazole, and acrylonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole and fluorophenyl moieties but lacks the benzimidazole and acrylonitrile groups.

    2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile: Contains the benzimidazole and acrylonitrile groups but lacks the pyrazole and fluorophenyl moieties.

    4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine: Similar in structure but with a pyridine ring instead of the benzimidazole ring.

Uniqueness

The uniqueness of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its combination of three distinct moieties: pyrazole, benzimidazole, and acrylonitrile. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5/c1-12-2-7-17-18(8-12)25-20(24-17)14(10-22)9-15-11-23-26-19(15)13-3-5-16(21)6-4-13/h2-9,11H,1H3,(H,23,26)(H,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNKSVMQQGUMN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 6
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

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